molecular formula C10H12BrFO2 B13892733 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol

2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol

Cat. No.: B13892733
M. Wt: 263.10 g/mol
InChI Key: ZKKXZIWQMDDXDU-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol is a tertiary alcohol featuring a substituted phenyl ring with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 5, 2, and 4, respectively. This compound is structurally analogous to intermediates used in pharmaceuticals, particularly sodium-glucose cotransporter-2 (SGLT2) inhibitors and adrenoceptor-targeting agents .

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

2-(5-bromo-2-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H12BrFO2/c1-10(2,13)6-4-7(11)9(14-3)5-8(6)12/h4-5,13H,1-3H3

InChI Key

ZKKXZIWQMDDXDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1F)OC)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-4-methoxyphenol followed by a Friedel-Crafts alkylation to introduce the propan-2-ol group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and thiols, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight XLogP3 Key Applications/Properties CAS Number
Target: 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol 5-Br, 2-F, 4-OCH₃ C₁₀H₁₁BrFO₂ 261.05* ~2.5* Intermediate for bioactive molecules Not available
2-(5-Bromo-2-methylphenyl)propan-2-ol 5-Br, 2-CH₃ C₁₀H₁₃BrO 229.11 2.9 SGLT2 inhibitor intermediate 1393477-32-1
2-(5-Bromo-2-chlorophenyl)propan-2-ol 5-Br, 2-Cl C₉H₁₀BrClO 249.53 2.9 High lipophilicity; pharmaceutical research 885069-29-4
2-(5-Bromo-2-methoxyphenyl)propan-2-ol 5-Br, 2-OCH₃ C₁₀H₁₃BrO₂ 245.12 2.7 Synthetic intermediate for drug candidates 338385-91-4
(5-Bromo-2-chloro-4-methoxy-phenyl)-methanol 5-Br, 2-Cl, 4-OCH₃ C₈H₈BrClO₂ 247.51 1.8 Intermediate with reduced steric bulk 1033723-31-7
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid 4-Br, 2-F (carboxylic acid) C₁₀H₁₀BrFO₂ 261.09 2.6 Propanoic acid derivative; drug discovery 1314671-09-4

*Calculated values based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Lipophilicity (XLogP3):

    • The target compound (estimated XLogP3 ~2.5) is less lipophilic than 2-(5-Bromo-2-chlorophenyl)propan-2-ol (XLogP3 2.9) due to fluorine’s lower hydrophobicity compared to chlorine .
    • The methoxy group in 2-(5-Bromo-2-methoxyphenyl)propan-2-ol (XLogP3 2.7) increases polarity slightly compared to the methyl-substituted analog (XLogP3 2.9) .
  • Hydrogen Bonding and Crystal Packing: 2-(5-Bromo-2-methylphenyl)propan-2-ol forms intermolecular O–H⋯O hydrogen bonds, creating tetrameric structures in its crystal lattice .

Biological Activity

2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C10H12BrFO2C_{10}H_{12}BrFO_2, and it features a secondary alcohol structure, which is crucial for its biological interactions. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

The compound's structure includes:

  • A bromine atom and a fluorine atom on the aromatic ring, enhancing its reactivity.
  • A methoxy group that contributes to its lipophilicity, potentially affecting its bioavailability.

1. Anti-inflammatory Properties

Research indicates that 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol exhibits anti-inflammatory effects. The compound has been shown to modulate the activity of various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway .

3. Antimicrobial Activity

Preliminary studies have demonstrated that 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The bromine and fluorine substituents enhance binding affinity to active sites on enzymes, leading to modulation of their activity.
  • Receptor Interaction: It has been shown to interact with receptors involved in inflammation and cancer progression, potentially altering their signaling pathways .

Comparative Analysis

To better understand the unique properties of 2-(5-Bromo-2-fluoro-4-methoxyphenyl)propan-2-ol, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Biological Activity
1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanoneContains fluorine instead of bromineAnticancer properties
2-(5-Fluoro-2-methoxyphenyl)propan-2-olFluorinated analog with similar structureAntimicrobial effects
3-(5-Bromo-3-hydroxyphenyl)propan-1-oneHydroxyl group at a different positionAnti-inflammatory activity
4-(5-Bromo-3-methylphenyl)propan-1-oneMethyl substitution affecting reactivityLimited biological data

This table illustrates how variations in structure can influence biological activity, highlighting the significance of the bromine and methoxy groups in enhancing the compound's efficacy.

Case Studies

A notable study conducted on the compound involved its administration in an animal model to evaluate its anti-inflammatory effects. Results showed a significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic application in treating inflammatory diseases .

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